

Preliminary Technical Report: ZT55 for Polycythemia Vera

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZT55

Cat. No.: B12391772

[Get Quote](#)

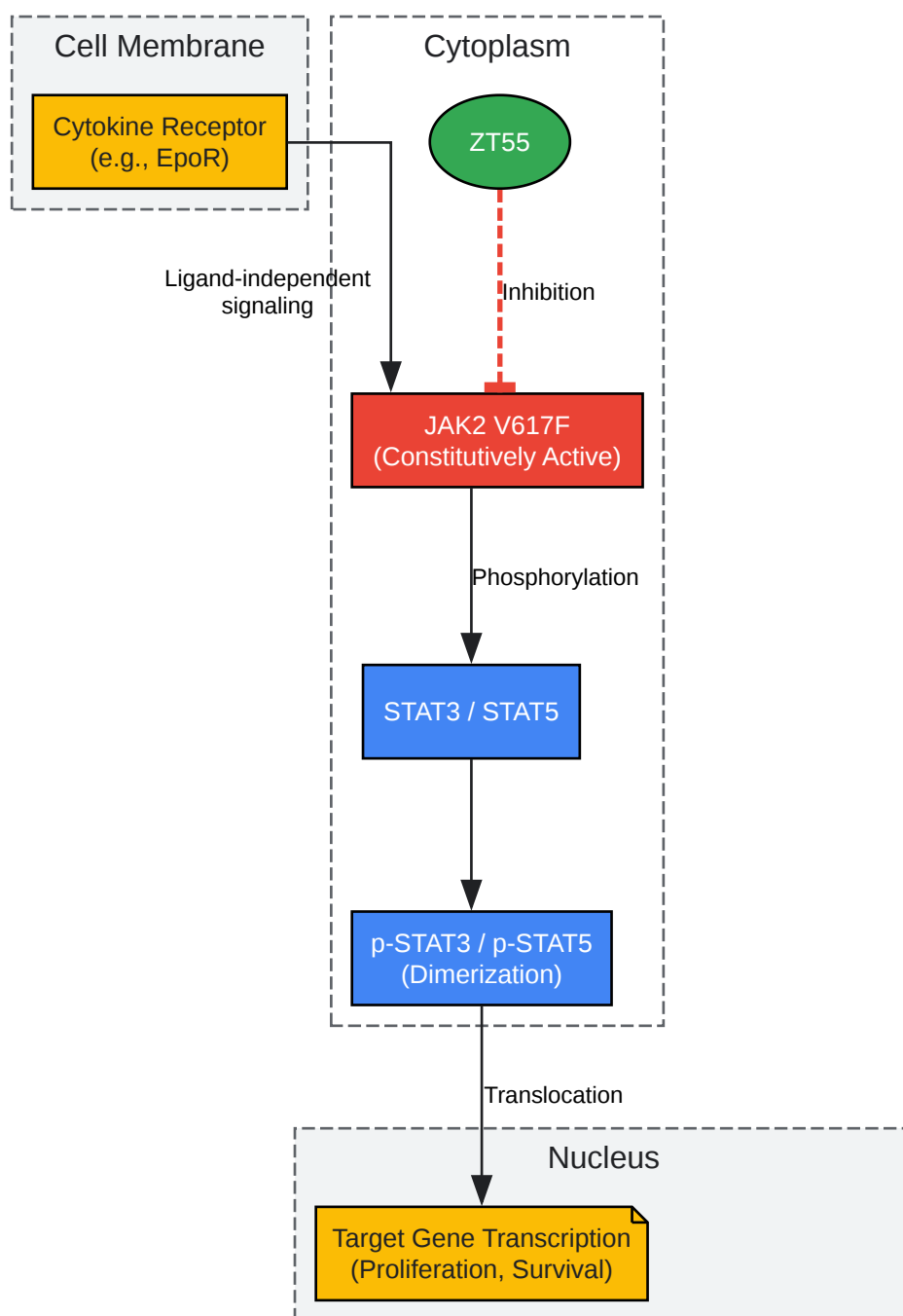
Executive Summary

Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) predominantly driven by a gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation, which is present in approximately 95% of cases.[1][2] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, resulting in uncontrolled production of red blood cells. **ZT55** is a novel, low molecular-weight compound identified as a potent and highly selective inhibitor of JAK2, with particular activity against the JAK2V617F mutation.[1][3] Preclinical data indicate that **ZT55** effectively suppresses the JAK2-STAT pathway, inhibits the proliferation of JAK2V617F-expressing cells, induces apoptosis, and demonstrates significant anti-tumor efficacy in vivo.[1][2] This document provides a technical overview of the preclinical data available for **ZT55**, its mechanism of action, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the JAK2-STAT Pathway

The JAK2-STAT signaling cascade is crucial for the signal transduction downstream of cytokine receptors that control hematopoiesis.[1] The V617F mutation in the JAK2 pseudokinase domain results in its constitutive activation, leading to the constant phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] These activated STAT proteins translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival.

ZT55 exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[1][4] It has been shown to suppress the phosphorylation of JAK2 at the Y1007/8 residue, which is a key activation site.[1] This action blocks the subsequent phosphorylation of STAT3 and STAT5, thereby interrupting the aberrant signaling that drives the hyperproliferative state in PV.[1][4] Furthermore, studies suggest **ZT55** may increase the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which are natural negative regulators of the JAK-STAT pathway and are often downregulated in cells with the JAK2V617F mutation.[1]



[Click to download full resolution via product page](#)

Figure 1: ZT55 Mechanism of Action on the JAK2-STAT Pathway.

Preclinical Efficacy Data

The activity of **ZT55** has been evaluated through a series of in vitro, ex vivo, and in vivo experiments. The quantitative results are summarized in the tables below.

In Vitro Kinase Inhibitory Activity

ZT55 demonstrates high selectivity for JAK2 over other JAK family kinases in cell-free kinase assays.

Kinase	IC50 (μM)	Selectivity vs. JAK2
JAK2	0.031	1x
JAK1	>10	>322x
JAK3	>10	>322x

Table 1: Inhibitory concentration 50 (IC50) of ZT55 against JAK family kinases. Data derived from cell-free kinase assays.[\[1\]](#)

Cellular Activity in JAK2V617F-Expressing Cells

ZT55 was tested on the human erythroleukemia cell line HEL, which harbors the JAK2V617F mutation, and on primary cells from MPN patients.

Assay Type	Cell Type	Metric	Result
Cell Proliferation	HEL (JAK2V617F)	IC50	Concentration-dependent inhibition[4]
Cell Cycle Arrest	HEL (JAK2V617F)	Phase	Arrest at G2/M phase[1][4]
Apoptosis	HEL (JAK2V617F)	Induction	Caspase-dependent apoptosis[1][4]
Colony Formation	Primary BFU-E (MPN Patients, JAK2V617F)	IC50	19.47 - 35.43 μ M[1]
Colony Formation	Primary BFU-E (Healthy Donors, JAK2WT)	IC50	~60 μ M[1]

Table 2: Summary of in vitro and ex vivo cellular effects of ZT55.[1][4]

In Vivo Antitumor Activity

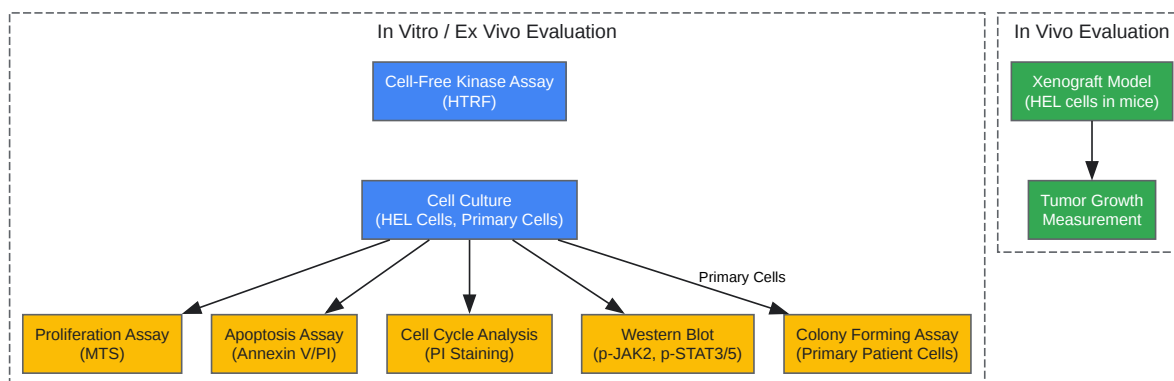
The efficacy of **ZT55** was evaluated in a xenograft mouse model established with HEL cells.

Model	Treatment	Outcome
HEL Cell Xenograft	ZT55	Significant suppression of tumor growth[1][4]

Table 3: In vivo efficacy of ZT55.

Experimental Protocols

The following are summaries of the key methodologies used to evaluate **ZT55**.[1][2]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and evaluation of ZT55, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of ZT55, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Technical Report: ZT55 for Polycythemia Vera]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391772#preliminary-research-on-zt55-for-polycythemia-vera]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com